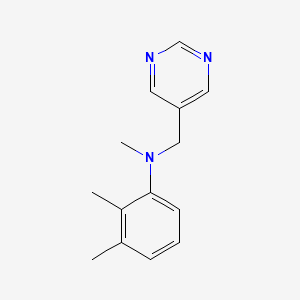
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline, also known as TMPA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and an aniline group. TMPA has been found to have various biological activities and has been used in several applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline involves the binding of the compound to the SH2 domain of SHP-2. The SH2 domain is a protein domain that recognizes and binds to phosphorylated tyrosine residues in other proteins. The binding of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline to the SH2 domain of SHP-2 blocks the interaction of SHP-2 with its substrates, which results in the inhibition of its activity.
Biochemical and Physiological Effects:
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on SHP-2, N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been shown to inhibit the activity of other enzymes, such as protein tyrosine phosphatases and serine/threonine kinases. N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has also been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has some limitations, such as its high cost and limited availability. The synthesis of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline requires several steps and specialized equipment, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline. One possible direction is the development of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline analogs that have improved binding affinity and selectivity for SHP-2. Another direction is the investigation of the role of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline in the regulation of other signaling pathways and the identification of its potential targets. Furthermore, the use of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline in combination with other drugs for the treatment of cancer and other diseases could be explored.
Conclusion:
In conclusion, N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has provided valuable insights into the regulation of signaling pathways and the development of potential drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline involves the reaction of 2,3-dimethyl aniline with pyrimidine-5-carboxaldehyde in the presence of a base. The reaction results in the formation of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline. The synthesis of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been reported in several research papers, and the yield and purity of the compound depend on the reaction conditions.
Applications De Recherche Scientifique
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been used in several scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been found to bind to the SH2 domain of the protein tyrosine phosphatase SHP-2, which is involved in the regulation of cell growth and differentiation. The binding of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline to SHP-2 has been shown to inhibit its activity, which makes N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline a potential candidate for the development of drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-4-6-14(12(11)2)17(3)9-13-7-15-10-16-8-13/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNCZHRTKHAYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C)CC2=CN=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

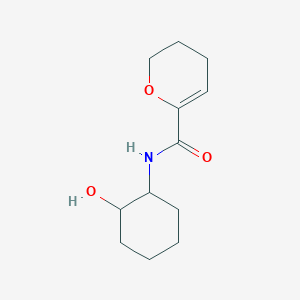
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)

![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)
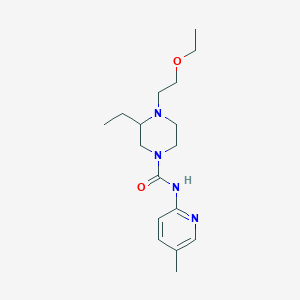
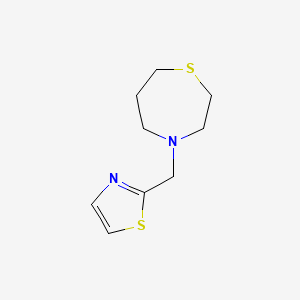
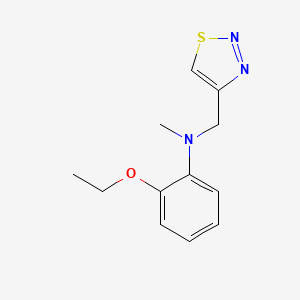
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cyclohexene-1-carboxamide](/img/structure/B7631220.png)
![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)
![1-(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-pyridin-4-ylethanone](/img/structure/B7631249.png)